![molecular formula C20H19N3O3S2 B2424345 3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 887453-25-0](/img/structure/B2424345.png)
3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Optoelectronics
DPND exhibits excellent electron-accepting properties, making it a promising candidate for organic photovoltaics (solar cells) and light-emitting diodes (LEDs). Researchers are exploring its use as an electron-transport material in these devices, aiming for improved efficiency and stability .
Medicinal Chemistry
DPND’s structure combines features of both pyrimidines and naphthyridines, which could be advantageous for drug design. Medicinal chemists are investigating its potential as a scaffold for developing novel antiviral, anticancer, or anti-inflammatory agents. By modifying specific functional groups, they can tailor its biological activity .
Metal-Organic Frameworks (MOFs)
MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. DPND-based MOFs could offer unique properties due to their conjugated backbone. Researchers are synthesizing MOFs incorporating DPND units to explore their gas adsorption capacity and catalytic behavior .
Supramolecular Chemistry
DPND’s cross-conjugated structure allows for interesting supramolecular interactions. Scientists are investigating its ability to form host-guest complexes with other molecules. These complexes could find applications in molecular recognition, sensing, and drug delivery systems .
Materials Science
DPND’s electron-deficient nature makes it an attractive building block for designing functional materials. Researchers are exploring its use in constructing conductive polymers, liquid crystals, and other advanced materials. These materials could find applications in flexible electronics, sensors, and coatings .
Theoretical Chemistry and Computational Studies
DPND’s electronic properties and reactivity are intriguing subjects for computational chemistry. Density functional theory (DFT) calculations and molecular dynamics simulations are shedding light on its behavior in different environments. Understanding its electronic structure and charge distribution aids in predicting its behavior in various applications .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-25-16-6-5-14(10-17(16)26-2)23-19(24)18-15(7-9-27-18)22-20(23)28-12-13-4-3-8-21-11-13/h3-6,8,10-11H,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXMMTHPHFRWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CN=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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